[S(R)]-N-[(1S)-1-[(Diphenylphosphino)methyl]-2,2-dimethylpropyl]-2-methyl-2-propanesulfinamide
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Overview
Description
[S®]-N-[(1S)-1-[(Diphenylphosphino)methyl]-2,2-dimethylpropyl]-2-methyl-2-propanesulfinamide is a chiral phosphine ligand used in asymmetric synthesis. This compound is notable for its ability to facilitate enantioselective reactions, making it valuable in the production of optically active compounds. Its structure includes a diphenylphosphino group and a sulfinamide moiety, which contribute to its unique reactivity and selectivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [S®]-N-[(1S)-1-[(Diphenylphosphino)methyl]-2,2-dimethylpropyl]-2-methyl-2-propanesulfinamide typically involves the following steps:
Formation of the Diphenylphosphino Intermediate: This step involves the reaction of diphenylphosphine with a suitable alkylating agent to form the diphenylphosphino intermediate.
Introduction of the Sulfinamide Group: The intermediate is then reacted with a sulfinamide precursor under controlled conditions to introduce the sulfinamide group.
Chiral Resolution: The final step involves the resolution of the chiral center to obtain the desired enantiomer.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with emphasis on scalability, yield, and cost-effectiveness. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
[S®]-N-[(1S)-1-[(Diphenylphosphino)methyl]-2,2-dimethylpropyl]-2-methyl-2-propanesulfinamide undergoes various types of reactions, including:
Oxidation: The sulfinamide group can be oxidized to form sulfonamide derivatives.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The diphenylphosphino group can participate in substitution reactions, leading to the formation of new phosphine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Reagents like alkyl halides and aryl halides are used in substitution reactions.
Major Products
Oxidation: Sulfonamide derivatives.
Reduction: Corresponding amine.
Substitution: New phosphine derivatives.
Scientific Research Applications
[S®]-N-[(1S)-1-[(Diphenylphosphino)methyl]-2,2-dimethylpropyl]-2-methyl-2-propanesulfinamide is widely used in scientific research, particularly in:
Chemistry: As a chiral ligand in asymmetric catalysis, it facilitates the synthesis of enantiomerically pure compounds.
Biology: It is used in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: The compound is employed in the synthesis of chiral drugs and pharmaceuticals.
Industry: It is used in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of [S®]-N-[(1S)-1-[(Diphenylphosphino)methyl]-2,2-dimethylpropyl]-2-methyl-2-propanesulfinamide involves its role as a chiral ligand. It coordinates with metal centers in catalytic complexes, inducing chirality in the resulting products. The diphenylphosphino group interacts with the metal center, while the sulfinamide moiety provides steric and electronic effects that enhance enantioselectivity.
Comparison with Similar Compounds
Similar Compounds
Bis(2-ethylhexyl) terephthalate: Used as a plasticizer with similar chemical properties.
Cetylpyridinium chloride and domiphen bromide: Structurally similar compounds used as phosphoethanolamine transferase inhibitors.
Uniqueness
[S®]-N-[(1S)-1-[(Diphenylphosphino)methyl]-2,2-dimethylpropyl]-2-methyl-2-propanesulfinamide is unique due to its specific combination of a diphenylphosphino group and a sulfinamide moiety, which provides distinct reactivity and selectivity in asymmetric synthesis. This makes it particularly valuable in the production of optically active compounds, setting it apart from other similar compounds.
Properties
IUPAC Name |
N-[(2S)-1-diphenylphosphanyl-3,3-dimethylbutan-2-yl]-2-methylpropane-2-sulfinamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H32NOPS/c1-21(2,3)20(23-26(24)22(4,5)6)17-25(18-13-9-7-10-14-18)19-15-11-8-12-16-19/h7-16,20,23H,17H2,1-6H3/t20-,26?/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBPMRIDBKUKROD-TUHVGIAZSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(CP(C1=CC=CC=C1)C2=CC=CC=C2)NS(=O)C(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[C@@H](CP(C1=CC=CC=C1)C2=CC=CC=C2)NS(=O)C(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H32NOPS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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